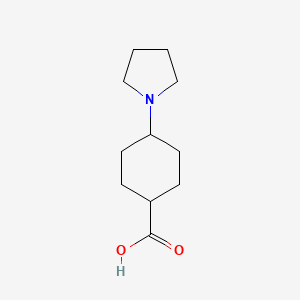

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a pyrrolidine ring and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclohexane ring with the flexibility of the pyrrolidine ring, making it a versatile scaffold in various chemical and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. For instance, cyclohexanone can be reacted with pyrrolidine in the presence of a base to form the desired product.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylation reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings to minimize environmental impact.

化学反应分析

Types of Reactions

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted pyrrolidine derivatives.

科学研究应用

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

相似化合物的比较

Similar Compounds

Cyclohexanecarboxylic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.

Pyrrolidinecarboxylic acid: Lacks the cyclohexane ring, affecting its rigidity and overall chemical properties.

4-(Piperidin-1-yl)cyclohexanecarboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which can influence its reactivity and biological activity.

Uniqueness

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane and pyrrolidine rings, providing a balance of rigidity and flexibility. This unique structure makes it a valuable scaffold in the synthesis of complex molecules and potential therapeutic agents.

生物活性

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{11}H_{17}NO_2

- CAS Number : 1368871-80-0

- Molecular Weight : 197.26 g/mol

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The compound is hypothesized to act as an allosteric modulator, influencing receptor activity and cellular signaling pathways. Its structural features allow it to bind selectively to specific proteins or receptors, potentially altering their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Allosteric Modulation | Potential modulator of GPCRs |

Case Study: Anticancer Activity

A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death. The IC50 value for this effect was determined to be approximately 15 µM .

Table 2: IC50 Values for Various Activities

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | ~15 |

| Other tested compounds | Antimicrobial | Varies (up to 100) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid, and how can reaction efficiency be optimized?

- Methodology : Cyclohexanecarboxylic acid derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, Hofmann rearrangements (electro-induced) have been utilized for cyclopropylamine derivatives, which can be adapted for pyrrolidine-substituted analogs by adjusting reaction pH and temperature . Optimization involves monitoring reaction progress via HPLC (≥98% purity standards) and adjusting stoichiometry of reagents like hydrochloric acid or solvents (e.g., water at pH 1) .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodology : Use a combination of NMR (1H/13C), FTIR, and mass spectrometry (HRMS) for structural confirmation. For purity, employ HPLC with UV detection (λ = 210–254 nm) and compare retention times to pharmacopeial standards . X-ray crystallography, as applied to related spirocyclic compounds, can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA/NIOSH guidelines: use fume hoods, wear nitrile gloves, and safety goggles. In case of skin contact, wash with soap/water immediately; for inhalation exposure, relocate to fresh air and seek medical attention . Avoid mouth-to-mouth resuscitation during CPR due to toxicity risks .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) at the cyclohexane ring impact the compound’s physicochemical properties?

- Methodology : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Compare solubility, logP, and pKa values using computational tools (e.g., ACD/Labs Percepta). For example, cis-racemates of similar cyclohexanecarboxylic acids exhibit distinct pharmacokinetic profiles due to steric hindrance .

Q. What computational strategies are effective for predicting the compound’s receptor-binding affinity in drug discovery?

- Methodology : Perform molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., metalloenzymes or GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. How can researchers address contradictory data in pharmacological studies (e.g., inconsistent IC50 values)?

- Methodology : Standardize assay conditions (pH, temperature, buffer composition) and validate cell lines using STR profiling. Cross-verify results with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). For impurities, use LC-MS to identify degradation products impacting bioactivity .

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

- Methodology : Conduct kinetic studies to identify rate-limiting steps. Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and employ continuous flow reactors for exothermic reactions. Purify via recrystallization in ethanol/water mixtures or preparative HPLC .

Q. Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

- Methodology : Use ICH Q1A guidelines: expose samples to 40°C/75% RH (accelerated stability) and 25°C/60% RH (long-term). Monitor degradation via UPLC-UV/MS and quantify impurities using external calibration curves. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What analytical techniques are suitable for detecting trace impurities in bulk samples?

- Methodology : Employ GC-MS headspace analysis for volatile byproducts and ICP-MS for metal catalysts (e.g., Pd residues). For non-volatiles, use charged aerosol detection (CAD) with HILIC chromatography, ensuring LOD/LOQ ≤ 0.1% .

Q. Safety and Regulatory Compliance

Q. How to ensure compliance with GHS and REACH regulations during cross-border collaboration?

属性

IUPAC Name |

4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIRKPCVTUTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。